molecular formula C16H13Cl3O B12890788 Dibenzofuran, 6-butyl-1,3,8-trichloro- CAS No. 193764-65-7

Dibenzofuran, 6-butyl-1,3,8-trichloro-

Cat. No.: B12890788
CAS No.: 193764-65-7
M. Wt: 327.6 g/mol
InChI Key: JFJJETVSRGKBHC-UHFFFAOYSA-N
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Description

6-Butyl-1,3,8-trichlorodibenzo[b,d]furan is a chemical compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds with a furan ring fused to two benzene rings. The presence of chlorine atoms and a butyl group in 6-Butyl-1,3,8-trichlorodibenzo[b,d]furan makes it a polychlorinated dibenzofuran, which is known for its stability and potential biological activity .

Preparation Methods

The synthesis of 6-Butyl-1,3,8-trichlorodibenzo[b,d]furan typically involves the chlorination of dibenzofuran derivatives. One common method is the Friedel-Crafts alkylation followed by chlorination. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane. Industrial production methods may involve large-scale chlorination processes under controlled conditions to ensure the purity and yield of the compound .

Chemical Reactions Analysis

6-Butyl-1,3,8-trichlorodibenzo[b,d]furan undergoes various chemical reactions, including:

Scientific Research Applications

6-Butyl-1,3,8-trichlorodibenzo[b,d]furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Butyl-1,3,8-trichlorodibenzo[b,d]furan involves its binding to the aryl hydrocarbon receptor (AhR). Upon binding, the compound activates the receptor, leading to the transcription of genes involved in xenobiotic metabolism. This activation can result in the induction of phase I and phase II enzymes, which are responsible for the detoxification and elimination of harmful substances from the body .

Comparison with Similar Compounds

6-Butyl-1,3,8-trichlorodibenzo[b,d]furan can be compared with other polychlorinated dibenzofurans, such as:

The uniqueness of 6-Butyl-1,3,8-trichlorodibenzo[b,d]furan lies in its specific substitution pattern, which influences its chemical reactivity and biological interactions.

Properties

CAS No.

193764-65-7

Molecular Formula

C16H13Cl3O

Molecular Weight

327.6 g/mol

IUPAC Name

6-butyl-1,3,8-trichlorodibenzofuran

InChI

InChI=1S/C16H13Cl3O/c1-2-3-4-9-5-10(17)6-12-15-13(19)7-11(18)8-14(15)20-16(9)12/h5-8H,2-4H2,1H3

InChI Key

JFJJETVSRGKBHC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C2C(=CC(=C1)Cl)C3=C(O2)C=C(C=C3Cl)Cl

Origin of Product

United States

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